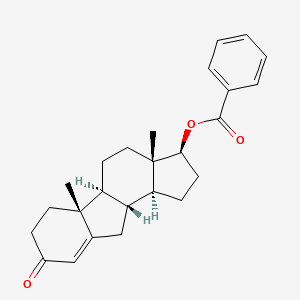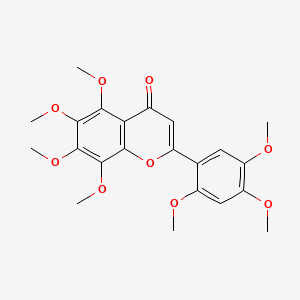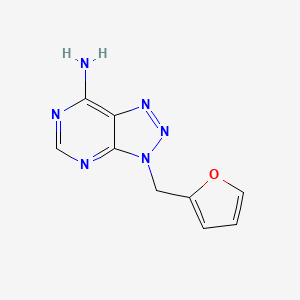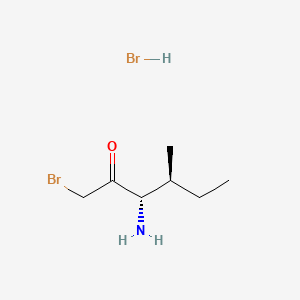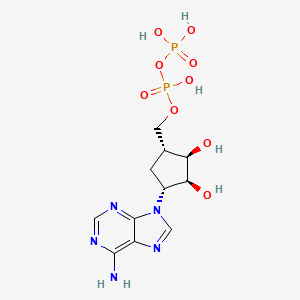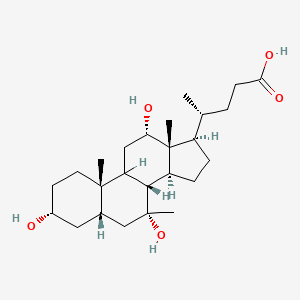
3,7,12-Trihydroxy-7-methylcholanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,7,12-Trihydroxy-7-methylcholanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H42O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bile Acid Biosynthesis
3,7,12-Trihydroxy-7-methylcholanoic acid and its derivatives play a significant role in the study of bile acid biosynthesis. Kurosawa et al. (2001) synthesized coenzyme A esters of this compound for investigating the β-oxidation pathway in bile acid biosynthesis. The synthesis involved complex chemical reactions, including the Reformatsky reaction, acetalization, and condensation with coenzyme A, highlighting the compound's importance in understanding bile acid metabolism at a molecular level (Kurosawa et al., 2001).
Enzymatic Transformation for MRI Contrast Agents
The compound's derivatives have also been explored for biomedical applications, such as in the development of contrast agents for magnetic resonance imaging (MRI). Anelli et al. (2002) investigated the enzymatic oxidation of Gd(III) complexes of ligands containing substituted cholanoic moieties, including a 3,7,12-trihydroxycholanoic acid subunit. The study found that enzymes like 12β-hydroxysteroid dehydrogenase could perform regioselective oxidation of these compounds, offering a highly selective and environmentally benign method for preparing MRI contrast agents (Anelli et al., 2002).
Investigating Hepatic Enzymes
The metabolism of bile acids, including this compound, involves hepatic enzymes. Deo and Bandiera (2008) identified hepatic cytochrome P450 enzymes responsible for the biotransformation of bile acids like cholic and chenodeoxycholic acids, which are structurally related to this compound. Understanding these pathways is crucial for grasping how the body processes and eliminates bile acids, contributing to our knowledge of liver function and bile acid-related disorders (Deo & Bandiera, 2008).
Therapeutic Insights
Ukiya et al. (2002) explored lanostane-type triterpenes, including compounds structurally similar to this compound, for their potential in inhibiting tumor-promoting effects. The study's findings contribute to understanding the therapeutic potential and biological activities of compounds related to this compound (Ukiya et al., 2002).
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15+,16-,17-,18+,19?,20+,22+,23+,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLVYCWXAPPBIQ-HQQQGJIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@](C[C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907401 |
Source


|
| Record name | 3,7,12-Trihydroxy-7-methylcholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102362-49-2 |
Source


|
| Record name | 3,7,12-Trihydroxy-7-methylcholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102362492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,12-Trihydroxy-7-methylcholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[(5-Hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea](/img/structure/B1205356.png)

![(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B1205362.png)
